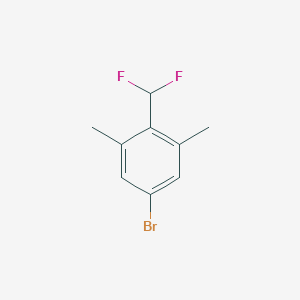

5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene

Description

Chemical Structure and Properties

5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene (CAS: 1221272-77-0, Molecular Formula: C₇H₃BrF₄) is a halogenated aromatic compound featuring a bromine atom at the 5-position, a difluoromethyl group (-CF₂H) at the 2-position, and methyl groups at the 1- and 3-positions of the benzene ring. Its molecular weight is 243.00 g/mol, and it is typically stored under inert conditions (2–8°C) due to its reactive halogen and fluorine substituents .

Applications This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized aromatic polymers or organometallic complexes . The presence of both bromine and fluorine groups enhances its utility in pharmaceutical chemistry, where fluorine substituents are known to improve metabolic stability and bioavailability .

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNHVTUEAQFBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)F)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene typically involves the bromination of 2-(difluoromethyl)-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer and more environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dehalogenated products.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted benzene derivatives.

Coupling: Formation of biaryl or aryl-alkyl compounds.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene, a halogenated aromatic compound, has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article explores the compound's applications in medicinal chemistry, material science, and environmental studies, supported by data tables and documented case studies.

Anticancer Activity

Research has indicated that halogenated compounds, including this compound, can act as effective inhibitors in cancer therapy. A study focusing on structure-activity relationships highlighted its potential as a CDK2 inhibitor, which plays a crucial role in cell cycle regulation. The compound's ability to interact with specific enzymes makes it a candidate for further development in anticancer drug design .

Synthesis of Bioactive Compounds

This compound serves as a valuable intermediate in synthesizing various bioactive molecules. The introduction of difluoromethyl groups enhances the lipophilicity and metabolic stability of derivatives, making them more effective in biological systems. This property is particularly beneficial for developing pharmaceuticals targeting specific biological pathways.

Organic Electronics

The compound has been explored for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and light emission. Studies have shown that incorporating this compound into polymer matrices can enhance the performance of electronic devices .

Polymer Synthesis

In polymer chemistry, this compound can be utilized as a monomer or additive to improve the thermal and mechanical properties of polymers. Research indicates that polymers synthesized with halogenated aromatic compounds exhibit increased flame retardancy and thermal stability, making them suitable for applications in aerospace and automotive industries.

Environmental Monitoring

The presence of halogenated compounds like this compound in environmental matrices raises concerns due to their potential toxicity. Studies have focused on developing analytical methods for detecting such compounds in water and soil samples. The compound's persistence in the environment necessitates ongoing research into its degradation pathways and ecological impact .

Remediation Strategies

Research has also explored remediation strategies for contaminated sites involving halogenated compounds. Bioremediation techniques utilizing specific microbial strains capable of degrading this compound are under investigation. These strategies aim to reduce environmental toxicity and restore contaminated ecosystems.

Case Study 1: Anticancer Drug Development

A recent study utilized this compound as a precursor to synthesize a series of novel CDK2 inhibitors. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that some derivatives exhibited significant antiproliferative activity, warranting further investigation into their mechanisms of action.

Case Study 2: Organic Electronics Performance

In a collaborative project between universities and industry partners, researchers incorporated this compound into polymer blends for OLED applications. The resulting devices demonstrated improved efficiency and stability compared to traditional materials. This advancement highlights the compound's potential in next-generation electronic applications.

Mechanism of Action

The mechanism by which 5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene exerts its effects depends on the specific reaction or application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors through halogen bonding or hydrophobic interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Toxicity Trends

Substituted benzenes exhibit toxicity profiles influenced by substituent type, position, and electronic effects. Key findings from toxicity studies on dimethylbenzene isomers and halogenated analogs include:

- Dimethylbenzene Isomers :

- 1,2-Dimethylbenzene (o-xylene) : EC₅₀ = 1.24 mg/L (most toxic isomer).

- 1,3-Dimethylbenzene (m-xylene) : EC₅₀ = 1.76 mg/L.

- 1,4-Dimethylbenzene (p-xylene) : EC₅₀ = 2.05 mg/L (least toxic isomer) .

The target compound’s 1,3-dimethyl substitution aligns with the intermediate toxicity of m-xylene, suggesting that alkyl group positioning impacts bioactivity.

- Halogenated Derivatives :

- 5-Bromo-2-iodo-1,3-dimethylbenzene : The iodine atom increases reactivity in Suzuki-Miyaura couplings compared to bromine, but bromine offers better stability for long-term storage .

- 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene : The bromomethyl group introduces higher electrophilicity, making it prone to nucleophilic substitution, whereas the difluoromethyl group in the target compound enhances lipophilicity .

Electronic and Steric Effects

- Fluorine vs. Chlorine/Bromine :

Fluorine’s strong electronegativity and small atomic radius reduce basicity and polarize adjacent bonds, improving membrane permeability. For example, replacing chlorine with fluorine in chlorobenzene (EC₅₀ = 1.98 mg/L) reduces toxicity compared to nitrobenzene (EC₅₀ = 1.02 mg/L) . - Difluoromethyl (-CF₂H) vs.

Comparative Data Table

Environmental and Mixture Toxicity Considerations

Joint Toxicity in Mixtures :

Substituted benzenes often exhibit synergistic or antagonistic effects in binary mixtures. For example:Degradation and Bioaccumulation : Fluorine’s stability against metabolic degradation may lead to bioaccumulation, whereas bromine could facilitate debromination pathways in reducing environments .

Biological Activity

5-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₈BrF₂

- Molecular Weight : 227.06 g/mol

The presence of bromine and difluoromethyl groups significantly influences its reactivity and biological interactions.

Biochemical Pathways

The compound primarily participates in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine and difluoromethyl groups. This allows it to interact with various biological macromolecules, including proteins and nucleic acids, leading to significant cellular effects.

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. The binding of this compound to the active sites of these enzymes can either inhibit or activate their catalytic functions, thus influencing the metabolism of other substrates processed by these enzymes .

Cellular Effects

The compound has demonstrated a capacity to modulate cell signaling pathways. Notably, it affects the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating gene expression and cellular metabolism. Alterations in gene expression related to oxidative stress response have also been observed, suggesting its potential role in managing cellular redox balance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Candida albicans were significantly reduced when bromine was introduced into the molecular structure .

| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Related Brominated Compound | 31.1 | 62.5 |

In Vivo Studies

Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects in animal models. For example, a study on pyrimidine derivatives indicated that certain structural modifications led to enhanced inhibition of COX enzymes, which are pivotal in inflammatory processes . The implications for this compound suggest potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.